molecular formula C5H12N2O8P2 B1662486 Zoledronic acid hydrate CAS No. 165800-06-6

Zoledronic acid hydrate

Cat. No.: B1662486
CAS No.: 165800-06-6
M. Wt: 290.11 g/mol
InChI Key: FUXFIVRTGHOMSO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Zoledronic acid hydrate, also known as zoledronate, primarily targets osteoclasts , which are cells responsible for bone resorption . It also inhibits farnesyl diphosphate (FPP) synthase , a key enzyme in the mevalonate pathway .

Mode of Action

Zoledronic acid is a bisphosphonate that inhibits bone resorption via actions on osteoclasts or on osteoclast precursors . It inhibits osteoclastic activity and skeletal calcium release induced by tumors . It decreases serum calcium and phosphorus, and increases their elimination .

Biochemical Pathways

Zoledronic acid affects several biochemical pathways. It inhibits the differentiation of osteoclasts via suppressing the receptor activator of nuclear factor κB ligand (RANKL)/receptor activator of nuclear factor κB (RANK) pathway . It also affects the non-canonical Wnt/Ca2+/calmodulin dependent protein kinase II (CaMKII) pathway . Furthermore, it induces apoptosis of osteoclasts through inhibiting farnesyl pyrophosphate synthase (FPPS)-mediated mevalonate pathway , and activation of reactive oxygen species (ROS)-induced pathway .

Pharmacokinetics

Zoledronic acid is given by injection into a vein . The elimination half-life is 146 hours, and it is partially excreted by the kidneys .

Result of Action

The principal pharmacologic action of zoledronic acid is the inhibition of bone resorption . It is used to prevent bone fractures in patients with cancers such as multiple myeloma and prostate cancer, as well as for treating osteoporosis . It can also be used to treat hypercalcemia of malignancy and can be helpful for treating pain from bone metastases .

Action Environment

Zoledronic acid acts primarily on bone . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .

Biochemical Analysis

Biochemical Properties

Zoledronic acid hydrate plays a significant role in biochemical reactions. It is a potent inhibitor of bone resorption, allowing the bone-forming cells time to rebuild normal bone and allowing bone remodeling . It has a high affinity for hydroxyapatite and binds directly to mineralized bone where it decreases bone resorption by inhibiting osteoclast proliferation and inducing osteoclast apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It works by blocking the activity of osteoclast cells, thus decreasing the breakdown of bone . It also demonstrates antitumor effects in vitro against breast, prostate, and myeloma cancer cells by inducing cytostasis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the prenylation of GTPases critical to the signaling events related to osteoclast-mediated bone resorption . It also induces apoptosis of osteoclasts through inhibiting farnesyl pyrophosphate synthase (FPPS)-mediated mevalonate pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Severe side-effects induced by zoledronic acid infusion have been reported, and its positive effect on long-term back pain has been observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to provide chondroprotective effects on articular cartilage in canine osteoarthritis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the mevalonate pathway, a key metabolic pathway involved in cell function, growth, and survival .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is given by injection into a vein , and it selectively concentrates on the bone surface at the interface with the active osteoclasts where bone tissue is most exposed .

Subcellular Localization

It is known that bisphosphonates like this compound bind to hydroxyapatite crystals in bone and are released into systemic circulation once bone resorption occurs .

Properties

IUPAC Name

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXFIVRTGHOMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168029
Record name Zoledronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165800-06-6
Record name Zoledronic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoledronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLEDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XC1PAD3KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 1-imidazolylacetic acid (20 g, 0.159 mol) and phosphorous acid (19.6 g, 0.239 mol) in 1,2-dimethoxyethane (72 ml) is heated to 75° C. for 30 minutes. The mixture is cooled to 35-40° C. and then gradually introduced phosphorous trichloride (48 ml, 0.543 mol) while maintaining the temperature between 35-45° C. The mixture is heated to 63-67° C. for 3 hrs, whereby white solid results. It is then cooled to 0-5° C. and quenched by slow addition of water (160 ml) at 0-5° C. over a period of 1 hr. The resulting clear solution is heated at 100° C. for 3 hrs, cooled to ambient temperature and charcoalized. To the charcoalized solution is added acetone (320 ml). The mixture is then stirred for 4 hours at 20-25° C., the crystallized product is filtered, washed sequentially with chilled water (80 ml), acetone (80 ml) and dried in air oven at 55-60° C. until water content is between 6.2-7.2% w/w. Appearance: white crystalline solid, purity >99.5%, meeting specification as per IHS.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Zoledronic acid hydrate in treating bone metastases?

A1: this compound is a potent bisphosphonate that inhibits bone resorption. [, , ] It achieves this by targeting farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway crucial for the production of isoprenoid lipids. [] These lipids are essential for the prenylation of small GTPases, proteins involved in osteoclast function. By inhibiting FPPS, zoledronic acid disrupts osteoclast activity, thereby reducing bone resorption and helping to manage bone metastases. [, , ]

Q2: What is the chemical structure and formula of this compound?

A2: this compound is a hydrated phosphonic acid derivative. Its molecular formula is C5H10N2O7P2 • H2O. [] Unfortunately, the provided abstracts do not include specific spectroscopic data for this compound.

Q3: How effective is this compound in preventing skeletal-related events (SREs) in cancer patients with bone metastases?

A3: Studies suggest that administering this compound every 12 weeks is as effective as administering it every 4 weeks in preventing SREs. [] This de-escalation strategy also appears to reduce adverse events, particularly renal dysfunction. []

Q4: Can this compound be used alongside other cancer treatments, like radiotherapy?

A4: Yes, research suggests that combining this compound with palliative radiotherapy can be a well-tolerated and promising treatment for reducing SREs in patients with bone metastases from renal cell carcinoma. [, ]

Q5: Are there any alternative treatments for bone metastases, especially if this compound is ineffective?

A5: Denosumab, a monoclonal antibody that inhibits the RANK ligand, has shown potential as an alternative treatment for bone metastasis in cases where this compound administration is ineffective. [] One case study described a patient with squamous cell lung carcinoma and bone metastasis experiencing significant pain reduction and improved mobility after switching from this compound to Denosumab. []

Q6: Are there any known long-term effects or complications associated with this compound use?

A6: While not detailed in the provided research, one study mentioned that long-term administration of bisphosphonates, including this compound, has been linked to osteonecrosis of the jaw (ONJ). [] This serious condition involves exposed bone in the jaw that doesn't heal properly.

Q7: What are the typical administration routes and dosages of this compound?

A7: this compound is typically administered intravenously. [] Dosages can vary depending on the patient's condition and treatment goals. It's crucial to consult the specific medication guidelines and consult with a healthcare professional for personalized information.

Q8: Are there any specific biomarkers used to monitor the effectiveness of this compound therapy?

A8: Research highlights the use of bone turnover markers, like serum alkaline phosphatase (ALP), to monitor treatment response and disease progression in patients with bone metastases receiving this compound. [, ] Elevated ALP levels can indicate bone metastasis and potential complications like disseminated intravascular coagulation (DIC). [, ]

Q9: What is the significance of using low-dose S-1 therapy in combination with this compound in elderly patients with advanced gastric cancer and bone metastases?

A9: Studies suggest that the combination of low-dose S-1, an oral fluoropyrimidine derivative, and this compound is a promising strategy for managing advanced gastric cancer with bone metastases in elderly patients. [, ] This approach aims to balance treatment efficacy with potential toxicity concerns in this vulnerable population.

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